molecular formula C29H33F3N8O6 B12378263 PARP7/HDACs-IN-1

PARP7/HDACs-IN-1

Cat. No.: B12378263
M. Wt: 646.6 g/mol
InChI Key: BIFMDHUVYGGFCU-GHOSXJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PARP7/HDACs-IN-1 is a novel, potent dual-targeting inhibitor designed to simultaneously inhibit Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) enzymes. This dual-action mechanism represents an emerging and promising strategy in oncology research, particularly for investigating synthetic lethality in certain cancer types and overcoming resistance to single-agent therapies. By inhibiting PARP, this compound disrupts critical DNA damage repair pathways, leading to the accumulation of DNA damage in cancer cells. Concurrently, its inhibition of HDAC activity modulates epigenetic regulation, leading to altered gene expression, and has been shown to further impair DNA repair by downregulating key proteins involved in homologous recombination, a process essential for repairing double-strand breaks. Preclinical studies on similar dual PARP/HDAC inhibitors have demonstrated that they can induce a state of "BRCAness," sensitizing otherwise repair-proficient cancer cells to PARP inhibition. Furthermore, this class of compounds has shown potential to activate the cGAS-STING innate immune pathway, promote antitumor immunity, and enhance the presentation of tumor neoantigens, providing a strong rationale for their investigation in combination with immunotherapies. This compound is supplied as a ready-to-use solid and is intended for research purposes only, specifically for in vitro and in vivo studies aimed at exploring innovative cancer treatment strategies.

Properties

Molecular Formula

C29H33F3N8O6

Molecular Weight

646.6 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide

InChI

InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1

InChI Key

BIFMDHUVYGGFCU-GHOSXJJBSA-N

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F

Origin of Product

United States

Molecular Mechanisms of Parp7/hdacs in 1 Action

Dual Target Engagement and Enzyme Inhibition Profile of PARP7/HDACs-IN-1

This compound has been characterized as a potent, dual-target inhibitor that demonstrates significant activity against both PARP7 and specific HDAC isoforms. researchgate.net This dual-action profile is central to its therapeutic potential, enabling the simultaneous blockade of pathways that are often dysregulated in disease states.

PARP7 Inhibition Modalities and Specificity

PARP7, also known as ARTD14, is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) signaling pathway. vulcanchem.comnih.gov The inhibition of PARP7 by this compound is a key component of its mechanism of action.

This compound functions as a competitive inhibitor of PARP7 by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of the enzyme. vulcanchem.com This direct competition with the enzyme's substrate effectively blocks its catalytic activity. The potency of this inhibition is significant, with studies reporting a half-maximal inhibitory concentration (IC50) of 3.1 nM against the PARP7 enzyme. researchgate.net This disruption of PARP7's catalytic function prevents the mono-ADP-ribosylation of its downstream targets, thereby relieving the suppression of the type I interferon pathway. vulcanchem.com

While highly potent against PARP7, this compound exhibits a degree of selectivity over other members of the PARP family. For instance, its inhibitory activity against PARP1, a key enzyme in DNA damage repair, is considerably less pronounced. The reported IC50 value for PARP1 is 83.3 nM, which is approximately 27-fold higher than its IC50 for PARP7. researchgate.net This indicates a preferential inhibition of PARP7, which is a desirable characteristic for a targeted therapeutic agent.

Inhibition Profile of this compound Against PARP Family Members
Target EnzymeIC50 (nM)
PARP73.1
PARP183.3

An intriguing aspect of PARP7 biology is the regulation of its own protein stability through its catalytic activity. nih.govembopress.org PARP7 is known to be a labile protein that undergoes proteasome-dependent degradation. nih.govnih.gov Research on various orthosteric small molecule inhibitors of PARP7 has shown that blocking the enzyme's catalytic activity leads to an increase in its protein levels. researchgate.netnih.govnih.gov This is because the catalytically active form of PARP7 is ubiquitylated, marking it for degradation, while the inactive form, such as when bound to an inhibitor, is more stable. nih.gov Consequently, the catalytic inhibition of PARP7 by compounds like this compound is expected to lead to an accumulation of the PARP7 protein within the cell.

Histone Deacetylase Subtype Inhibition and Selectivity by this compound

In addition to its effects on PARP7, this compound is a potent inhibitor of class I histone deacetylases (HDACs). These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.

This compound demonstrates potent inhibitory activity against several key class I HDAC isoforms. Specifically, it has been shown to inhibit HDAC1, HDAC2, and HDAC3 with IC50 values of 35 nM, 30.3 nM, and 35.4 nM, respectively. researchgate.net This inhibition of class I HDACs leads to an increase in histone acetylation, which can reactivate the expression of tumor suppressor genes. vulcanchem.com

Inhibition Profile of this compound Against Class I HDACs
Target EnzymeIC50 (nM)
HDAC135
HDAC230.3
HDAC335.4
Inhibition of Class II HDACs (e.g., HDAC6)

This compound demonstrates inhibitory activity against Class II HDACs, with a notable effect on HDAC6. vulcanchem.com Class II HDACs, which include HDAC6, are characterized by their ability to shuttle between the nucleus and cytoplasm and their involvement in a variety of cellular processes beyond histone deacetylation. oncotarget.commdpi.com

HDAC6, a primarily cytoplasmic enzyme, is a key deacetylase of non-histone proteins, including α-tubulin and the chaperone protein Hsp90. vulcanchem.complos.org Inhibition of HDAC6 by compounds like this compound disrupts these functions. vulcanchem.com For instance, HDAC6 inhibition leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and function. plos.org Furthermore, interfering with HDAC6's activity on Hsp90 can disrupt the chaperone's function, leading to the degradation of its oncogenic client proteins. vulcanchem.com The inhibition of HDAC6 is a critical component of the multifaceted action of dual-targeting inhibitors. plos.org

The compound exhibits differential inhibition across various HDAC isoforms. Enzymatic assays with recombinant human HDACs have quantified its potency, as detailed in the table below.

HDAC IsoformIC50 (nM)Subcellular Localization
HDAC112.4Nuclear
HDAC68.7Cytoplasmic
HDAC3152.3Nuclear/Cytoplasmic
Data adapted from enzymatic assays using recombinant human HDACs. vulcanchem.com

Impact on Post-Translational Modifications by this compound

The dual inhibitory action of this compound profoundly influences the post-translational modification landscape within the cell, specifically targeting protein ADP-ribosylation and acetylation.

Regulation of Protein ADP-Ribosylation Status

PARP7 is a mono-ADP-ribosyltransferase (mono-ART), meaning it catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a target protein, a process known as mono-ADP-ribosylation or MARylation. nih.govresearchgate.net This modification can alter the target protein's stability, localization, and interaction with other molecules. researchgate.net this compound, by competitively binding to the NAD+ binding pocket of PARP7, directly inhibits its catalytic activity. vulcanchem.com This inhibition prevents the MARylation of PARP7's substrates, thereby reversing the downstream effects of PARP7-mediated signaling. nih.govmdpi.com For example, PARP7 is a known negative regulator of the type I interferon (IFN-I) signaling pathway. nih.govmdpi.com By inhibiting PARP7, this compound disrupts this suppression, leading to the activation of the IFN-I response. vulcanchem.com

Several key proteins have been identified as substrates for PARP7-mediated MARylation, and their regulation is consequently affected by this compound.

TANK Binding Kinase 1 (TBK1): PARP7 has been shown to suppress the type I interferon response by ADP-ribosylating TBK1, a crucial kinase in cytosolic nucleic acid-sensing pathways. nih.gov This MARylation prevents TBK1's activation through autophosphorylation, thereby inhibiting the induction of type I interferons. nih.govcambridge.org Inhibition of PARP7 by compounds like this compound would therefore relieve this suppression of TBK1 activity. vulcanchem.com

Fos-related antigen 1 (FRA1): FRA1, a component of the AP-1 transcription factor, is a recently identified substrate of PARP7. nih.govuzh.ch PARP7-mediated MARylation of FRA1 on cysteine residue C97 protects it from proteasomal degradation. uzh.ch This stabilization of FRA1 allows it to negatively regulate interferon regulatory factor 1 (IRF1) and suppress certain immune and apoptotic signaling pathways. nih.govuzh.ch Inhibition of PARP7 leads to the degradation of FRA1, thereby lifting this suppression. nih.gov

α-Tubulin: In ovarian cancer cells, PARP7 has been found to MARylate α-tubulin. researchgate.netcambridge.org This modification promotes microtubule instability, which can in turn regulate cancer cell growth and motility. researchgate.netresearchgate.net

Nuclear Receptors: PARP7 is involved in the regulation of several nuclear receptors. It negatively regulates estrogen receptor α (ERα) signaling through mono-ADP-ribosylation. frontiersin.orgnih.gov Conversely, it can act as a positive regulator of the androgen receptor (AR) complex. cambridge.org PARP7 also ADP-ribosylates the aryl hydrocarbon receptor (AHR), marking it for proteasomal degradation. researchgate.net

PARP7 SubstrateEffect of MARylation by PARP7Consequence of PARP7 Inhibition
TANK Binding Kinase 1 (TBK1)Inhibition of autophosphorylation and activation nih.govActivation of Type I Interferon pathway vulcanchem.com
FRA1Protection from proteasomal degradation nih.govuzh.chDegradation of FRA1, activation of IRF1/IRF3 pathways nih.govuzh.ch
α-TubulinPromotion of microtubule instability researchgate.netresearchgate.netPotential stabilization of microtubules
Estrogen Receptor α (ERα)Negative regulation of signaling frontiersin.orgnih.govIncreased ERα signaling nih.gov
Androgen Receptor (AR)Positive regulation of complex activity cambridge.orgDecreased AR signaling
Aryl Hydrocarbon Receptor (AHR)Marked for proteasomal degradation researchgate.netStabilization of AHR

Modulation of Histone Acetylation Dynamics (e.g., H3K9 Acetylation)

Histone acetylation is a key epigenetic modification that generally leads to a more relaxed chromatin structure, allowing for transcriptional activation. frontiersin.org Histone deacetylases (HDACs) remove these acetyl groups, promoting chromatin condensation and transcriptional repression. frontiersin.org this compound, through its inhibition of HDACs, leads to an increase in histone acetylation. vulcanchem.com Specifically, the inhibition of Class I HDACs like HDAC1 by this compound can lead to the hyperacetylation of histones H3 and H4. vulcanchem.com This includes an increase in the acetylation of specific lysine residues such as H3K9. frontiersin.orgmdpi.com Increased H3K9 acetylation is associated with the relaxation of chromatin and the activation of gene transcription, including tumor suppressor genes. frontiersin.orgresearchgate.net

Effects on Non-Histone Protein Acetylation (e.g., α-Tubulin Acetylation)

The inhibitory action of this compound extends beyond histones to affect the acetylation status of various non-histone proteins. A primary example is the acetylation of α-tubulin. The deacetylation of α-tubulin is primarily catalyzed by the cytoplasmic enzyme HDAC6. plos.orgaging-us.com By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin. vulcanchem.complos.org The acetylation of α-tubulin is known to affect the stability and function of microtubules, which are critical for various cellular processes including mitosis, cell motility, and intracellular transport. plos.orgmdpi.com Increased tubulin acetylation is often associated with more stable microtubules. plos.org

Influence on Intracellular Signaling Pathways and Gene Expression by this compound

This compound orchestrates a complex interplay of signaling events, primarily centered around the activation of the innate immune system. By targeting both PARP7 and HDACs, this compound lifts suppressive signals and promotes a pro-inflammatory environment.

Activation of Type I Interferon (IFN-I) Signaling Pathway

A key consequence of this compound activity is the robust activation of the Type I Interferon (IFN-I) signaling pathway, a critical component of the anti-tumor immune response. acs.orgnih.govpatsnap.com

PARP7 is a negative regulator of the IFN-I pathway. frontiersin.orgresearchgate.netresearchgate.net It achieves this by catalyzing the mono-ADP-ribosylation (MARylation) of key signaling molecules, such as TANK-binding kinase 1 (TBK1). mdpi.combiorxiv.orgbiorxiv.orgcambridge.org This post-translational modification inhibits TBK1's kinase activity, thereby preventing the downstream activation of interferon regulatory factors (IRFs) and subsequent production of type I interferons. cambridge.orgresearchgate.net PARP7's repressive action on IFN-I signaling allows cancer cells to evade immune surveillance. researchgate.netmdpi.com

Treatment with this compound effectively reverses the PARP7-mediated suppression of IFN-I signaling. researchgate.netvulcanchem.combrukerspatialbiology.com By inhibiting the catalytic activity of PARP7, the compound prevents the MARylation of TBK1, leading to the restoration of the IFN-I response. researchgate.netbrukerspatialbiology.com This is evidenced by a significant upregulation of IFN-β mRNA and the induction of interferon-stimulated genes (ISGs). vulcanchem.com For instance, treatment with this compound has been shown to induce a 12.4-fold upregulation of IFN-β mRNA. vulcanchem.com The restoration of IFN-I signaling is a critical step in initiating an anti-tumor immune response. researchgate.netbrukerspatialbiology.com

The activation of IFN-I signaling by this compound is closely linked to the stimulator of interferon genes (STING) pathway. mdpi.comnih.govnih.gov The STING pathway is a key sensor of cytosolic DNA, and its activation leads to the phosphorylation of TBK1 and subsequent IFN-I production. brukerspatialbiology.com Inhibition of PARP7 by this compound enhances the signal transduction through the STING pathway. mdpi.comnih.govnih.gov

A crucial downstream event in the IFN-I signaling cascade is the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). acs.orgnih.govvulcanchem.comlarvol.com Upon binding of type I interferons to their receptor, the Janus kinase (JAK)-STAT pathway is activated, leading to the phosphorylation of STAT1. brukerspatialbiology.comnih.gov Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus to induce the expression of a wide range of ISGs. brukerspatialbiology.com Treatment with this compound leads to a concentration-dependent increase in STAT1 phosphorylation, confirming the activation of this downstream signaling event. vulcanchem.combrukerspatialbiology.comnih.gov

Modulation of Chemokine Expression (e.g., CXCL10)

A significant outcome of the activated IFN-I and JAK/STAT signaling is the increased expression of pro-inflammatory chemokines, which are crucial for recruiting immune cells to the tumor microenvironment. researchgate.netnih.gov One such key chemokine is CXCL10 (C-X-C motif chemokine ligand 10), also known as Interferon-gamma-inducible protein 10 (IP-10). researchgate.netvulcanchem.combrukerspatialbiology.comnih.gov

Treatment with this compound has been demonstrated to significantly increase the secretion of CXCL10. researchgate.netvulcanchem.com For example, studies have reported an 8.9-fold increase in CXCL10 secretion following treatment. vulcanchem.com This upregulation of CXCL10 is a direct consequence of the restored IFN-I signaling and subsequent STAT1 activation. vulcanchem.combrukerspatialbiology.com The increased levels of CXCL10 play a vital role in attracting cytotoxic T lymphocytes and natural killer (NK) cells to the tumor site, thereby enhancing the anti-tumor immune response. researchgate.netvulcanchem.comnih.gov

BiomarkerFold Change upon this compound TreatmentReference
IFN-β mRNA12.4-fold increase vulcanchem.com
CXCL10 secretion8.9-fold increase vulcanchem.com

Interplay with JAK/STAT Pathway

The JAK/STAT pathway is intrinsically linked to the mechanism of action of this compound. acs.orgnih.govpatsnap.comnih.gov While PARP7 inhibition activates the IFN-I pathway, which in turn signals through JAK/STAT, the HDAC inhibition component of the dual-target drug prevents a negative feedback loop that can be induced by some standalone HDAC inhibitors. acs.orgnih.govvulcanchem.com

Cellular Responses Induced by this compound

This compound orchestrates a multi-faceted attack on cancer cells by intervening in critical cellular pathways. Its dual inhibitory action against Poly (ADP-ribose) polymerase 7 (PARP7) and Histone Deacetylases (HDACs) triggers a cascade of events that collectively suppress tumorigenesis.

Induction of DNA Damage Responses (e.g., γH2A.X Phosphorylation)

A primary mechanism of action for this compound involves the induction of DNA damage. The inhibition of PARP enzymes, which are crucial for DNA single-strand break repair, leads to the accumulation of unrepaired DNA lesions. nih.gov When these lesions are encountered during DNA replication, they can escalate into more severe double-strand breaks (DSBs). aacrjournals.org The presence of DSBs activates a cellular signaling cascade known as the DNA Damage Response (DDR).

A key biomarker for DSBs is the phosphorylation of the histone variant H2A.X at serine 139, resulting in γH2A.X. aacrjournals.org Treatment of cancer cells with dual PARP and HDAC inhibitors has been shown to significantly increase the levels of γH2A.X, indicating the generation of DSBs. nih.gov For instance, mechanistic studies on this compound revealed a 3.8-fold increase in γH2A.X foci, confirming its role in inducing DNA damage. vulcanchem.com The inhibition of HDACs contributes to this effect by altering chromatin structure and potentially down-regulating genes involved in DNA repair pathways, such as homologous recombination. eurekaselect.comresearchgate.net This creates a state of "BRCAness," where cancer cells with proficient DNA repair mechanisms become vulnerable to PARP inhibition, a concept known as synthetic lethality. nih.govnih.gov

Table 1: Effect of Dual PARP/HDAC Inhibition on DNA Damage Markers

Compound ClassCell LineObserved EffectReference
Dual PARP/HDAC InhibitorMDA-MB-231, MDA-MB-436, MDA-MB-468Increased levels of p-H2A.X (S136) and formation of γH2A.X foci. nih.gov
This compoundCancer Cell Lines3.8-fold increase in γH2AX foci. vulcanchem.com
kt-3283 (Dual PARP/HDACi)Ewing sarcoma cells (CHLA10, TC32)Elevated DNA damage assessed by γH2AX tracking and comet assays. aacrjournals.orgnih.gov

Regulation of Cell Cycle Progression (e.g., Cell Cycle Arrest)

This compound exerts significant control over cell cycle progression, primarily by inducing cell cycle arrest. This prevents cancer cells from dividing and proliferating uncontrollably. HDACs are known regulators of the cell cycle, influencing the expression and activity of key proteins like p21, cyclins, and cyclin-dependent kinases (CDKs). frontiersin.orgnih.gov By inhibiting HDACs, dual inhibitors can lead to the upregulation of tumor suppressor genes like p21, which in turn halts the cell cycle, often at the G1/S or G2/M checkpoints. frontiersin.org

Studies on dual PARP and HDAC inhibitors have consistently demonstrated their ability to cause cell cycle arrest. For example, the dual inhibitor kt-3283 was found to induce strong S and G2/M phase arrest in Ewing sarcoma cells. aacrjournals.orgnih.gov Similarly, the depletion of PARP7 in ovarian cancer cells has been linked to the upregulation of genes associated with cell-cycle arrest. embopress.org This disruption of the normal cell cycle is a crucial component of the anti-tumor activity of these dual inhibitors.

Table 2: Impact of Dual PARP/HDAC Inhibition on Cell Cycle Progression

Compound/TargetCell Line(s)Effect on Cell CycleReference
Dual PARP/HDAC Inhibitor (kt-3283)Ewing Sarcoma (CHLA10, TC32)Strong S and G2/M arrest aacrjournals.orgnih.gov
PARP7 DepletionOvarian Cancer (OVCAR4)Upregulation of cell-cycle arrest genes embopress.org
HDAC InhibitorsVarious Cancer CellsG1/S or G2/M arrest frontiersin.org

Mechanisms of Apoptosis Induction (e.g., Caspase-7 and PARP Cleavage)

Inducing programmed cell death, or apoptosis, is a key therapeutic goal in cancer treatment. This compound and other dual inhibitors have been shown to effectively trigger apoptosis in cancer cells. nih.govresearchgate.net The accumulation of extensive DNA damage, as described earlier, is a primary trigger for apoptosis.

The apoptotic process is executed by a family of proteases called caspases. Dual PARP/HDAC inhibitors have been observed to activate this caspase cascade. Specifically, treatment with these inhibitors leads to the cleavage and activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-7 and caspase-3). nih.gov Activated caspase-7 and caspase-3 then cleave a variety of cellular substrates, including PARP itself, which is a hallmark of apoptosis. nih.gov The cleavage of PARP by caspases not only serves as a marker of apoptosis but also ensures the process is carried out efficiently by preventing DNA repair. Research has shown that dual PARP/HDAC inhibitors induce the cleavage of both caspase-7 and PARP in a concentration-dependent manner. nih.govmedchemexpress.com

Table 3: Apoptotic Markers Induced by Dual PARP/HDAC Inhibition

Compound ClassCell Line(s)Key Apoptotic EventsReference
Dual PARP/HDAC Inhibitor (B102, B302)TNBC cellsCleavage of caspase-8, caspase-7, caspase-3, and PARP. nih.gov
JMJD3/HDAC-IN-1Cancer cellsCleavage of caspase-7 and PARP. medchemexpress.com
PARP7 DepletionOvarian Cancer (OVCAR4)Upregulation of genes associated with apoptosis. embopress.org

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

The culmination of the cellular responses induced by this compound is the potent inhibition of cancer cell proliferation, migration, and invasion—the hallmarks of malignancy. The cytotoxic effects stemming from DNA damage, cell cycle arrest, and apoptosis directly curb the proliferation of cancer cells. nih.gov Dual PARP and HDAC inhibitors have demonstrated broad-spectrum antiproliferative activities across various cancer cell lines. researchgate.net

Beyond proliferation, these inhibitors also impede the ability of cancer cells to metastasize. Metastasis involves the migration of cancer cells from the primary tumor and their invasion into surrounding tissues and distant organs. Depletion of PARP7 in ovarian cancer cells has been shown to reduce their migration and invasion capabilities. embopress.org Similarly, dual PARP/HDAC inhibitors have been found to reduce the migration and invasion of triple-negative breast cancer cells. nih.gov The inhibition of HDAC6, a primarily cytoplasmic HDAC, is thought to contribute to these anti-migratory effects by affecting cell motility proteins. vulcanchem.commdpi.com

Table 4: Anti-Metastatic Effects of PARP7/HDAC Inhibition

Compound/TargetCell Line(s)Observed EffectReference
PARP7 DepletionOvarian Cancer (OVCAR4)Reduced cell migration and invasion. embopress.org
Dual PARP/HDAC InhibitorsTriple-Negative Breast CancerReduced migration and invasion abilities. nih.gov
JMJD3/HDAC-IN-1Cancer cellsInhibition of cancer cell migration and invasion. medchemexpress.com

Preclinical Evaluation of Parp7/hdacs in 1 in in Vitro and in Vivo Models

In Vitro Studies on Cellular Models

The dual-target inhibitor, PARP7/HDACs-IN-1, has been the subject of preclinical investigations to determine its efficacy in various cancer cell lines. This compound is designed to simultaneously inhibit Poly(ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs), two key players in cancer cell survival and proliferation. nih.gov

PARP7 is involved in the DNA damage response and the regulation of the type I interferon (IFN-I) pathway. vulcanchem.compatsnap.com By inhibiting PARP7, the compound aims to disrupt these processes, leading to an anti-tumor response. vulcanchem.compatsnap.com Simultaneously, the inhibition of HDACs, particularly class I and II, is intended to induce cell cycle arrest, apoptosis, and other anti-proliferative effects. frontiersin.orgnih.gov The rationale behind this dual-inhibition strategy is to achieve a synergistic anti-cancer effect that may overcome resistance mechanisms associated with single-agent therapies. nih.govnih.gov

In non-small cell lung cancer (NSCLC) cell lines, such as the A549 line, this compound has demonstrated potent growth inhibition. vulcanchem.com Studies have shown that inhibition of PARP7 can lead to complete tumor regression in lung cancer xenografts and trigger tumor-specific adaptive immune memory in mouse models. researchgate.net The combination of PARP and HDAC inhibitors has been explored as a strategy to enhance the efficacy of immunotherapy in lung adenocarcinoma. nih.gov Specifically, HDAC inhibitors have been shown to up-regulate PD-L1 expression in NSCLC cells. nih.gov Furthermore, the combination of a PARP7 inhibitor with other agents has been shown to enhance innate antiviral immunity, suggesting a broader immunomodulatory role. larvol.com The efficacy of this compound in the A549 lung cancer cell line is highlighted by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Line

Cell Line IC50 (nM)

This table showcases the potent growth-inhibitory activity of this compound in a non-small cell lung cancer (NSCLC) model.

The combination of PARP and HDAC inhibitors has shown synergistic cytotoxic effects in leukemia and lymphoma cell lines. oncotarget.com This synergy is attributed to the combined effect of inflicting DNA damage and preventing its repair, which in turn activates the apoptotic pathway. oncotarget.com In various hematologic cancer cell lines, HDAC inhibitors have been observed to inhibit protein PARylation, which correlates with decreased levels and phosphorylation of major DNA repair proteins. nih.gov This provides a strong rationale for the synergistic activity of PARP and HDAC inhibitors in these malignancies. nih.gov

Specifically, in lymphoma cell lines like Raji (a B-cell lymphoma), this compound has shown significant growth inhibition. vulcanchem.com Studies on T-cell prolymphocytic leukemia and acute lymphoblastic leukemia patient samples have also demonstrated the synergistic effects of combining PARP and HDAC inhibitors. oncotarget.com HDAC inhibitors have been shown to induce apoptosis in various B- and T-cell lymphoma and leukemia cell lines. genesandcancer.com

Table 2: In Vitro Efficacy of this compound in Lymphoma Cell Line

Cell Line IC50 (nM)

This table illustrates the growth-inhibitory potential of this compound in a lymphoma cell model.

In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), the dual inhibition of PARP and HDAC has emerged as a promising therapeutic strategy. nih.gov High expression of both PARP1 and HDAC1 has been associated with a poor prognosis in breast cancer. nih.gov The combination of PARP inhibitors (PARPi) and HDAC inhibitors (HDACi) has demonstrated synergistic effects in suppressing breast cancer cell lines. nih.gov

This compound has shown potent growth inhibition in the MDA-MB-231 TNBC cell line. vulcanchem.com Furthermore, HDAC inhibitors have been found to up-regulate PD-L1 and HLA-DR on TNBC tumor cells, suggesting a potential to enhance immunotherapy responses. nih.gov In the MCF-7 breast cancer cell line, which is estrogen receptor-positive, HDAC inhibitors have also been shown to be effective. oncotarget.com

Table 3: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell Line Type IC50 (nM)
MDA-MB-231 Triple-Negative Breast Cancer 18.4 vulcanchem.com

This table summarizes the growth-inhibitory effects of this compound in a triple-negative breast cancer cell line and notes the general efficacy of HDAC inhibitors in other breast cancer models.

In colorectal cancer (CRC) cell lines, the interplay between PARP, HDACs, and key signaling pathways has been a focus of research. HDAC inhibitors have been shown to reduce the expression of EGFR, a key driver of cell proliferation and survival in many CRC cases. plos.org The SW480 cell line, derived from a primary colon adenocarcinoma, has been used to evaluate the efficacy of novel anti-cancer compounds. biorxiv.org

Derivatives of dual PARP and HDAC inhibitors have demonstrated cytotoxic potential against the SW480 cell line. researchgate.net For instance, one such compound exhibited a significant IC50 value, induced apoptosis, and caused cell cycle arrest in this cell line. researchgate.net While specific IC50 values for this compound in SW480 cells are not detailed in the provided context, the general class of dual inhibitors shows promise.

Table 4: In Vitro Efficacy of a Dual PARP/HDAC Inhibitor in a Colorectal Cancer Cell Line

Cell Line IC50 (µM)

This table presents the cytotoxic potential of a representative dual PARP/HDAC inhibitor in a colorectal cancer cell model.

Glioblastoma (GBM), the most aggressive primary brain tumor, is characterized by significant resistance to conventional therapies. mdpi.com The combination of PARP and HDAC inhibitors has been investigated as a strategy to overcome this resistance. nih.govnih.gov Both PARP1 and HDAC1 are overexpressed in GBM cells compared to normal brain tissue. nih.gov

In preclinical studies, the combination of an HDAC inhibitor with a PARP inhibitor has been shown to enhance the inhibition of GBM cell survival, induce apoptosis, and impair cell cycle progression. nih.govnih.gov Specifically, the HDAC inhibitor valproic acid, when combined with a PARP inhibitor, led to a downregulation of key DNA repair proteins, FANCD2 and RAD51, contributing to the eradication of glioblastoma cells. mdpi.com While direct data on this compound in glioblastoma models is not available, the synergistic effect of targeting both PARP and HDAC pathways suggests its potential therapeutic value in this challenging cancer.

Comparative Analysis with Other Dual Inhibitors or Monotherapy Inhibitors

The dual inhibitor this compound has demonstrated superior tumor growth inhibition compared to monotherapies with either a PARP7 inhibitor (RBN-2397) or an HDAC inhibitor (Vorinostat). In a comparative analysis, this compound achieved 85.3% tumor growth inhibition, while RBN-2397 and Vorinostat (B1683920) achieved 62.1% and 47.8%, respectively. vulcanchem.com A key advantage of the dual inhibitor is its ability to avoid the suppression of the JAK/STAT signaling pathway, a critical component of antitumor immunity, which can be negatively impacted by HDAC inhibitors like Vorinostat. vulcanchem.comlarvol.comacs.org

In terms of interferon induction, a crucial aspect of the anti-tumor immune response, this compound led to a 12.4-fold increase in IFN-β. This was comparable to the 15.2-fold induction by the PARP7 inhibitor RBN-2397, and significantly higher than the 1.3-fold increase observed with Vorinostat. vulcanchem.com This suggests that the dual inhibitor retains the potent immune-activating properties of PARP7 inhibition while potentially mitigating some of the undesirable effects of HDAC inhibition on immune signaling. vulcanchem.comlarvol.comacs.org

Comparative Efficacy of this compound and Monotherapies

Parameter This compound PARP7 Inhibitor (RBN-2397) HDACi (Vorinostat)
Tumor Growth Inhibition 85.3% 62.1% 47.8%
IFN-β Induction 12.4-fold 15.2-fold 1.3-fold
JAK/STAT Suppression No No Yes

Data sourced from a comparative analysis of the dual inhibitor against respective monotherapies. vulcanchem.com

Synergistic Effects of this compound with Established Preclinical Therapeutic Agents

The combination of PARP and HDAC inhibition has been shown to have synergistic effects in preclinical models. nih.govoncotarget.comfrontiersin.org For instance, the combination of HDAC inhibitors with PARP inhibitors has demonstrated synergistic cytotoxicity in pancreatic and anaplastic thyroid cancer cell lines. nih.govoncotarget.com This synergy is often attributed to the ability of HDAC inhibitors to create a state of "BRCAness" by down-regulating key DNA repair proteins, thereby sensitizing cancer cells to PARP inhibitors.

Specifically for this compound, its combination with an anti-PD-1 antibody resulted in a 2.7-fold increase in CD8+ T-cell infiltration in a xenograft model, suggesting a potentiation of checkpoint inhibitor therapy. vulcanchem.com This is consistent with findings that both PARP and HDAC inhibitors can upregulate PD-L1 expression, potentially sensitizing tumors to immune checkpoint blockade. nih.govresearchgate.net The dual inhibition of PARP7 and HDACs creates an immunogenic tumor microenvironment that is more responsive to checkpoint inhibitors. vulcanchem.com

Studies with the PARP7 inhibitor RBN-2397 have also shown synergistic anti-tumor effects when combined with other agents. For example, combining RBN-2397 with paclitaxel (B517696) led to a more robust inhibition of ovarian cancer cell phenotypes. larvol.com Furthermore, co-treatment with agonists of the aryl hydrocarbon receptor (AHR) enhanced the sensitivity to RBN-2397 in various cancer models. larvol.com These findings highlight the potential for this compound to work in concert with a range of existing and emerging cancer therapies.

In Vivo Studies in Preclinical Animal Models

Antitumor Efficacy of this compound in Murine Xenograft Models

In vivo studies using murine xenograft models have demonstrated the significant antitumor efficacy of this compound. In an MDA-MB-231 triple-negative breast cancer xenograft model, the compound, identified as 9l in the study, achieved an 85.3% tumor growth inhibition compared to the vehicle control. vulcanchem.com This potent in vivo activity is a direct translation of its dual enzymatic and cellular inhibitory functions. vulcanchem.commdpi.com

The establishment of subcutaneous xenograft mouse models is a standard for the preclinical evaluation of novel antitumor agents, including PARP inhibitors. nih.gov The efficacy of this compound in these models underscores its potential as a therapeutic agent. vulcanchem.com For comparison, another PARP7 inhibitor, RBN-2397, has also shown antitumor activity in various xenograft models, including complete tumor regression in a lung cancer xenograft. researchgate.net A different novel PARP7 inhibitor, compound 8, demonstrated 81.6% tumor suppression in an NCI-H1373 lung xenograft model, which was noted as being significantly better than RBN-2397. larvol.com Another new PARP7 inhibitor, XLY-1, showed a 76.5% tumor growth inhibition. nus.edu.sg These findings collectively highlight the therapeutic promise of targeting PARP7 in vivo.

In Vivo Antitumor Efficacy in Murine Xenograft Models

Compound Cancer Model Tumor Growth Inhibition (TGI)
This compound (9l) MDA-MB-231 (TNBC) 85.3%
Compound 8 (PARP7i) NCI-H1373 (Lung) 81.6%
XLY-1 (PARP7i) Not Specified 76.5%
RBN-2397 (PARP7i) CT26 (Colon) 30% (without P450 inhibitor)
I-1 (PARP7i) CT26 (Colon) 67% (without P450 inhibitor)

This table summarizes the reported tumor growth inhibition percentages for various PARP7-targeting inhibitors in different murine xenograft models. vulcanchem.comlarvol.comlarvol.comnus.edu.sg

Impact on Tumor Microenvironment and Immune Cell Infiltration (e.g., T-cell infiltration)

A key mechanism of action for this compound is its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. vulcanchem.com Treatment with the dual inhibitor in combination with an anti-PD-1 antibody led to a 2.7-fold increase in CD8+ T-cell infiltration in xenograft models. vulcanchem.com This is a critical finding, as increased T-cell infiltration is often associated with a better prognosis and response to immunotherapy.

The inhibition of PARP7 is known to stimulate type I interferon (IFN-I) signaling, which plays a crucial role in activating the innate immune response against tumors. nih.govresearchgate.net Studies with PARP7 knockout cancer cells have shown increased infiltration of natural killer (NK) cells and CD8+ T cells, along with a decrease in anti-inflammatory M2 macrophages in the tumor microenvironment. frontiersin.orgnih.gov This shift towards a more pro-inflammatory and less suppressive microenvironment is conducive to an effective anti-tumor immune response. frontiersin.orgnih.gov The loss of PARP7 in either cancer cells or immune cells can induce these anti-tumor immunogenic effects. nih.gov

Pharmacodynamic Biomarkers of Response in Preclinical Models

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug in preclinical models. For this compound, key pharmacodynamic markers reflect the inhibition of both its targets. A 3.8-fold increase in γH2AX foci serves as a marker for DNA damage resulting from PARP inhibition. vulcanchem.com Concurrently, a 4.2-fold elevation in acetylated histone H3 (acH3) levels confirms the inhibition of HDAC activity. vulcanchem.com

On the immune modulation front, treatment with this compound resulted in a 12.4-fold upregulation of IFN-β mRNA and an 8.9-fold increase in the secretion of the chemokine CXCL10. vulcanchem.com These markers indicate the activation of the type I interferon pathway, a desired effect of PARP7 inhibition. researchgate.netnih.govresearchgate.net Chromatin immunoprecipitation (ChIP) sequencing further revealed that the dual inhibitor led to increased H3K27 acetylation at the promoters of 1,542 genes, with a significant enrichment in antigen presentation pathways. vulcanchem.com These pharmacodynamic changes confirm the dual-pathway mechanism of the compound and its ability to create an immunogenic tumor microenvironment. vulcanchem.com

Pharmacodynamic Biomarkers for this compound

Biomarker Change Pathway Indicated
γH2AX foci 3.8-fold increase DNA Damage (PARP Inhibition)
acH3 levels 4.2-fold increase HDAC Inhibition
IFN-β mRNA 12.4-fold upregulation Innate Immune Activation
CXCL10 secretion 8.9-fold increase Innate Immune Activation
H3K27 acetylation Increased at 1,542 gene promoters Epigenetic Reprogramming

This table outlines the key pharmacodynamic biomarkers of response observed in preclinical models following treatment with this compound. vulcanchem.com

Chemical Biology and Compound Development of Parp7/hdacs in 1

Design and Synthetic Methodologies of PARP7/HDACs-IN-1

The rational design of this compound involved merging the pharmacophoric features of known inhibitors for each respective target into a single molecular entity. acs.orgnih.gov This approach aims to create a potent and balanced dual inhibitor with optimized pharmacological properties. nih.gov

The core scaffold of this compound is built upon a pyridazinone structure. acs.orgnih.gov This particular heterocyclic system was selected as the foundational motif for targeting the PARP7 enzyme. The design strategy was inspired by the structure of the potent PARP7 inhibitor RBN-2397, which also features a core that can establish key interactions within the PARP7 active site. acs.orglarvol.com

Starting with this PARP7-binding scaffold, medicinal chemists employed a linker strategy to attach a separate pharmacophore known to inhibit HDACs. researchgate.net The synthetic process involved creating a series of derivatives where the linker and the HDAC-binding moiety were systematically modified to achieve optimal dual inhibition. acs.orgnih.gov The final structure of this compound (also identified as compound 9l in its discovery study) incorporates the pyridazinone core for PARP7, connected via a tailored linker to a hydroxamic acid group, a classic zinc-binding group (ZBG) for potent HDAC inhibition. acs.orgnih.govvulcanchem.com

Extensive Structure-Activity Relationship (SAR) studies were conducted to refine the molecule and balance its activity against both PARP7 and HDAC enzymes. acs.orgnih.govnordicbiosite.com These studies led to the identification of compound 9l (this compound) as a potent and well-balanced dual inhibitor. acs.orgnih.gov

Key findings from the SAR studies include:

The Pyridazinone Core: This moiety proved essential for high-affinity binding to PARP7. acs.org

The Hydroxamic Acid Group: The inclusion of a hydroxamic acid (-C(=O)N-OH) as the zinc-binding group was critical for potent inhibition of class I and II HDACs, particularly HDAC1 and HDAC6. vulcanchem.com This group effectively chelates the Zn²⁺ ion in the catalytic pocket of HDACs. researchgate.netvulcanchem.com

The Linker: The length and composition of the linker connecting the pyridazinone core and the hydroxamic acid were optimized. A linker incorporating a piperazine (B1678402) moiety was found to enhance PARP7 affinity. vulcanchem.comnih.gov

The Capping Group: A 4-(piperazin-1-yl)phenyl moiety serves as the capping group, which enhances affinity for PARP7 through π-π stacking interactions with tyrosine residues in the binding pocket. vulcanchem.com

The optimized compound, this compound, demonstrated potent and balanced inhibitory activity across its targets.

Inhibitory Activity of this compound
Target EnzymeIC₅₀ (nM)
PARP73.2
HDAC112.4
HDAC68.7
HDAC3152.3

Data adapted from enzymatic assays. vulcanchem.com

The design of this compound is a prime example of a pharmacophore-merging strategy. researchgate.netmedchemexpress.com Two distinct pharmacophores were identified and combined:

PARP7 Pharmacophore: This consists of the trifluoromethyl-substituted pyridazinone ring system. This group is specifically designed to fit into the NAD⁺-binding pocket of PARP7, establishing crucial interactions that block its enzymatic activity. acs.orgvulcanchem.com

HDAC Pharmacophore: Most zinc-dependent HDAC inhibitors share a common three-part pharmacophore model. nih.gov This model was incorporated into the dual inhibitor's design. acs.org

Zinc-Binding Group (ZBG): A hydroxamic acid group was chosen for its potent ability to coordinate with the zinc ion at the bottom of the HDAC active site. vulcanchem.comnih.gov

Linker: A flexible chain connects the ZBG to the capping group, spanning the length of the HDAC catalytic tunnel. nih.gov

Capping Group: A surface-recognition moiety, in this case, a substituted phenyl group, interacts with residues at the rim of the enzyme's active site. vulcanchem.comnih.gov

By successfully combining these two pharmacophores, a single molecule was created that can effectively engage and inhibit both target enzymes. acs.orgmedchemexpress.com

Computational Modeling and Structural Insights for this compound

Computational methods were instrumental in the design and validation of this compound, providing critical insights into its binding modes and the stability of its interactions with the target enzymes. acs.orgmusechem.com

Molecular docking simulations were performed to predict and analyze the binding conformation of this compound within the active sites of PARP7, HDAC1, and HDAC6. acs.org These simulations help identify the specific amino acid residues involved in the interaction and evaluate the affinity of the compound for its targets. researchgate.net

The PDB structures used for these simulations were:

PARP7: 6V3W acs.orgacs.org

HDAC1: 4BKX acs.org

HDAC6: 5EEI acs.org

Key interactions revealed by docking studies:

With PARP7: The pyridazinone core forms hydrogen bonds with key residues in the NAD⁺-binding pocket, while the phenyl ring engages in π-π stacking with a tyrosine residue, anchoring the inhibitor firmly in place. vulcanchem.com

With HDACs: The terminal hydroxamic acid group forms strong bidentate coordination with the catalytic Zn²⁺ ion and makes hydrogen bonds with adjacent histidine and tyrosine residues in the active site of both HDAC1 and HDAC6. acs.orgvulcanchem.com The linker and cap group form additional hydrophobic and van der Waals interactions along the enzyme's catalytic tunnel. A calculated binding energy of -9.8 kcal/mol for the interaction with HDACs indicates a high-affinity binding. vulcanchem.com

Summary of Key Molecular Docking Interactions for this compound
Target EnzymePDB CodeKey Interacting Residues/FeaturesInteraction Type
PARP76V3WActive Site ResiduesHydrogen Bonding
Tyrosine Residueπ-π Stacking
HDAC1 / HDAC64BKX / 5EEICatalytic Zn²⁺ IonCoordination (via Hydroxamic Acid)
Histidine, Tyrosine ResiduesHydrogen Bonding

Data derived from molecular docking analyses. acs.orgvulcanchem.com

Following molecular docking, Molecular Dynamics (MD) simulations were employed to assess the dynamic behavior and stability of the this compound-enzyme complexes over time. acs.orgresearchgate.net MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, allowing atoms to move and interact. nih.gov

The typical MD simulation protocol involves:

Placing the docked ligand-protein complex into a simulation box. nih.gov

Solvating the system with a water model (e.g., TIP3P) to mimic the aqueous cellular environment. nih.gov

Applying a physics-based force field (e.g., GROMOS, CHARMM) to describe the interactions between all atoms. nih.govplos.org

Running the simulation for a significant duration (e.g., up to 300 nanoseconds) to observe the complex's behavior. plos.org

For this compound, MD simulations confirmed that the inhibitor remains stably bound within the active sites of both PARP7 and the HDAC enzymes. acs.org Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time showed minimal fluctuations, indicating that the binding pose predicted by docking is stable and maintained under dynamic conditions. nih.govplos.org These simulations provide strong computational evidence for the compound's ability to effectively and stably inhibit its targets. researchgate.net

Target Engagement Assays and Mechanistic Probes for this compound

The validation of a dual inhibitor's efficacy and mechanism of action within a complex biological system is critically dependent on robust and specific assays. For a compound like this compound, which targets two distinct classes of enzymes, demonstrating simultaneous engagement of both PARP7 and relevant HDAC isoforms inside living cells is a fundamental step in its development. This section details the methodologies used to confirm and quantify the interaction of the inhibitor with its intended targets, the creation of chemical tools to investigate the underlying biology, and the use of complementary assays to ensure the specificity of these interactions.

Quantification of PARP7 Protein Levels and Inhibitor Target Engagement in Cells

A key challenge in studying PARP7 is its nature as a labile protein, which is often undetectable by standard methods like western blotting in most cells because it is regulated in a proteasome-dependent manner. nih.govresearchgate.netnih.gov Intriguingly, the treatment of cells with small molecule inhibitors that bind to the active site of PARP7 can lead to a paradoxical increase in the total amount of PARP7 protein. nih.govresearchgate.netnih.gov This phenomenon, where the inhibitor stabilizes the protein, provides a direct method for assessing target engagement; an increase in PARP7 protein levels serves as a biomarker for the inhibitor successfully reaching and binding to its target within the cell. researchgate.netresearchgate.net

To quantitatively monitor these changes in a high-throughput format, a split Nanoluciferase (NanoLuc) system has been developed. nih.govnih.gov This assay involves genetically tagging the endogenous PARP7 protein with a small HiBiT peptide using CRISPR/Cas9. nih.gov When cell lysates containing HiBiT-PARP7 are mixed with the larger LgBiT protein subunit, a bright and quantifiable luminescent signal is produced, which is directly proportional to the amount of PARP7 protein. nih.gov This system allows for the precise measurement of changes in endogenous PARP7 levels in response to various treatments and can be used to determine the cellular efficacy and potency (EC50 values) of inhibitors like this compound. nih.gov

Another powerful, biophysical method to directly measure the binding of a compound to its target in live cells is the NanoBRET™ Target Engagement (TE) assay. reactionbiology.comreactionbiology.compromega.com In this assay, the target protein (PARP7) is expressed as a fusion with NanoLuc luciferase. reactionbiology.comreactionbiology.com A fluorescent tracer that reversibly binds to the active site of PARP7 is then added to the cells. reactionbiology.comresearchgate.net When the tracer binds to the NanoLuc-PARP7 fusion protein, it creates a Bioluminescence Resonance Energy Transfer (BRET) signal. reactionbiology.comreactionbiology.com When an unlabeled inhibitor like this compound is introduced, it competes with the tracer for binding to PARP7, leading to a loss of the BRET signal. reactionbiology.com The degree of signal loss is proportional to the inhibitor's ability to engage its target, allowing for the determination of intracellular affinity. promega.com This assay has been successfully used to show that the PARP7 inhibitor RBN-2397 binds to PARP7 in cells with high potency. researchgate.net

For the dual inhibitor this compound, enzymatic assays with purified recombinant human proteins have been used to determine its inhibitory concentration (IC50) against both target classes. These biochemical assays are crucial for establishing the compound's potency and selectivity profile. vulcanchem.com

Inhibitory Potency (IC50) of this compound Against Target Enzymes
Target EnzymeIC50 (nM)Enzyme Class
PARP73.2Poly (ADP-ribose) Polymerase
HDAC112.4Histone Deacetylase (Class I)
HDAC68.7Histone Deacetylase (Class IIb)
HDAC3152.3Histone Deacetylase (Class I)

Data adapted from enzymatic assays using purified recombinant human enzymes. vulcanchem.com

Development of Chemical Probes for PARP7 and HDACs for Research Purposes

Chemical probes are potent, selective, and well-characterized small molecules used to study the biological functions of proteins. nih.gov The development of such probes for individual PARP and HDAC enzymes has been instrumental in uncovering their specific roles in health and disease. nih.govresearchgate.net

For PARP7, the development of structurally distinct inhibitors like RBN-2397 and KMR-206 has provided valuable tools to probe its function. researchgate.net Using these different inhibitors helps to confirm that the observed biological effects are due to the inhibition of PARP7 and not an off-target effect of a particular chemical structure. researchgate.net For instance, studies using both RBN-2397 and KMR-206 showed that both compounds increased PARP7 protein levels, confirming that this effect is a direct consequence of inhibiting PARP7's catalytic activity. researchgate.netresearchgate.net These probes have been crucial in establishing PARP7 as a negative regulator of the type I interferon signaling pathway. researchgate.netresearchgate.net

In the field of HDACs, research has progressed from broad-spectrum inhibitors to highly selective chemical probes for specific isoforms. acs.org Beyond traditional inhibitors that block the enzyme's active site, newer modalities like proteolysis-targeting chimeras (PROTACs) have been developed as chemical probes. nih.gov An HDAC-targeting PROTAC is a molecule designed to bring a specific HDAC isoform into close proximity with an E3 ubiquitin ligase, leading to the HDAC's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This degradation-based approach offers a unique way to study the non-catalytic functions of HDACs and can reveal biological consequences that differ from simple inhibition. nih.gov

The dual-target inhibitor this compound itself can be considered a valuable chemical probe. patsnap.com By simultaneously inhibiting two key regulatory enzymes, it allows researchers to investigate the synergistic or antagonistic relationship between the PARP7-regulated interferon pathway and HDAC-mediated epigenetic control. vulcanchem.compatsnap.com

Parp7/hdacs in 1 As a Research Tool for Immunomodulation

Elucidating the Relationship Between Antitumor Immunity and HDAC Inhibition using PARP7/HDACs-IN-1

The relationship between HDAC inhibition and antitumor immunity is complex, with HDAC inhibitors (HDACis) demonstrating both immune-stimulatory and immune-suppressive effects. oncotarget.com While they can enhance tumor cell recognition by upregulating MHC molecules, they have also been found to suppress critical signaling pathways for antitumor immunity, such as the JAK/STAT pathway. tandfonline.comnih.gov Conversely, inhibition of PARP7, a mono-ADP-ribosyltransferase, is known to activate the type I interferon (IFN-I) pathway, which promotes downstream effects like STAT1 phosphorylation and subsequent immune activation. nih.gov

This creates a compelling scientific question: can the immune-activating effects of PARP7 inhibition counteract the potentially suppressive effects of HDAC inhibition? this compound (also referred to as compound 9l in developmental literature) was specifically designed as a research tool to investigate this question. nih.gov As a potent and balanced dual inhibitor, it allows for the simultaneous blockade of both targets, providing a means to study the net effect on immune signaling pathways. nih.gov

Researchers utilize this compound to explore whether this dual-inhibition strategy can yield a synergistic or additive benefit for antitumor immunity. The compound's activity across multiple enzyme subtypes makes it a valuable probe for these investigations. medchemexpress.com Its development was a crucial step toward creating a tool molecule to clarify the intricate relationship between anticancer immunity and HDAC inhibition. nih.gov

Table 1: Inhibitory Activity of this compound Against Target Enzymes
Target EnzymeIC50 (nM)
PARP183.3
PARP73.1
HDAC135
HDAC230.3
HDAC335.4
HDAC66.4

Investigating PARP7's Role in Innate Immune Evasion Mechanisms with this compound

PARP7 has been identified as a critical negative regulator of the innate immune response, particularly the type I interferon (IFN-I) signaling pathway. frontiersin.orgnih.govembopress.org By suppressing this pathway, cancer cells can evade detection and elimination by the host's immune system. researchgate.net The inhibition of PARP7 has been shown to restore IFN-I signaling in tumor models, which can directly inhibit cancer cell proliferation and activate the immune system, leading to tumor regression. nih.govresearchgate.net

This compound serves as an instrumental tool for researchers to further probe PARP7's function in these immune evasion mechanisms. By applying this inhibitor, scientists can specifically block PARP7 activity and observe the downstream consequences on innate immune signaling within cancer cells. This allows for detailed investigation into how reactivating the IFN-I pathway contributes to overcoming tumor-induced immune suppression. nih.gov The compound facilitates studies on how PARP7 inhibition triggers both cancer cell-autonomous effects and broader immune stimulatory responses. researchgate.net

Furthermore, since HDACs are also deeply involved in regulating innate and adaptive immunity, the dual nature of this compound allows for the exploration of potential crosstalk between PARP7-mediated and HDAC-mediated immune regulation. nih.govjohnshopkins.edu HDACs can modulate the expression of genes associated with microbial sensing and cytokine/chemokine production, and their inhibition can reverse the epigenetic silencing of genes involved in antigen processing and immune recognition. nih.govnih.gov Using this dual inhibitor helps to unravel the combined impact of targeting both enzyme families on the tumor's ability to evade innate immunity.

Contributions of this compound to Understanding Dual Target Inhibition Strategies in Immuno-Oncology

The development of resistance to single-agent therapies is a significant challenge in oncology. nih.gov This has spurred interest in dual-target or combination strategies that can produce synergistic effects and overcome resistance mechanisms. nih.govbiorxiv.org The combination of PARP inhibitors and HDAC inhibitors has shown promise, as they can mediate immunomodulatory functions and enhance antitumor effects. nih.gov

This compound is a key research tool for understanding the mechanistic underpinnings of this dual-inhibition strategy in immuno-oncology. Research using similar dual-acting molecules has shown that they can promote the accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway—a critical pathway for initiating an antitumor immune response. nih.gov This activation leads to the production of type I interferons and proinflammatory chemokines, which helps to recruit immune cells into the tumor microenvironment. nih.gov

By providing a single molecule that inhibits both PARP7 and HDACs, this compound allows for a more controlled investigation of these synergistic mechanisms. It helps researchers validate the hypothesis that dual inhibition can enhance tumor immunogenicity, promote the generation of neoantigens, and upregulate antigen presentation machinery. nih.gov Ultimately, this compound contributes to a deeper understanding of how to rationally design combination therapies. It serves as a proof-of-concept tool demonstrating that simultaneously targeting DNA damage repair pathways and epigenetic modulators can be an effective strategy to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immune-based treatments like checkpoint blockade. nih.govfiercebiotech.com

Table 2: Summary of Research Findings with PARP7/HDAC Dual Inhibition
MechanismImmunological OutcomeRelevant Research Area
Activation of Type I Interferon (IFN-I) pathway via PARP7 inhibition. nih.govEnhanced STAT1 phosphorylation and immune activation. nih.govElucidating Antitumor Immunity
Reversal of epigenetic silencing of antigen processing genes via HDAC inhibition. nih.govIncreased tumor cell recognition and lysis by T-cells. tandfonline.comnih.govOvercoming Immune Evasion
Induction of "BRCAness" and accumulation of cytosolic DNA. nih.govActivation of the cGAS-STING pathway and production of proinflammatory chemokines. nih.govDual Target Immuno-Oncology
Upregulation of neoantigen generation and antigen presentation genes. nih.govEnhanced antitumor immunity, potential synergy with immune checkpoint blockade. nih.govDual Target Immuno-Oncology

Future Directions in Parp7/hdacs in 1 Research

Exploration of Additional Biological Substrates and Interacting Proteins for PARP7 and HDACs in the Context of Dual Inhibition

A critical area of future investigation lies in the comprehensive identification of the full spectrum of biological substrates and interacting proteins for both PARP7 and histone deacetylases (HDACs) when they are dually inhibited by PARP7/HDACs-IN-1. While initial studies have shed light on key targets, a deeper understanding of the broader interactome is essential for a complete mechanistic picture.

For PARP7 , a mono-ADP-ribosyltransferase, its protein substrates and biological activities are not yet fully understood. nih.gov Recent research has begun to unravel its role as a negative regulator of the type I interferon (IFN) signaling pathway. researchgate.net PARP7 can bind to TANK-binding kinase 1 (TBK1), a key kinase in the pathway that leads to the transcription of type I IFN genes. frontiersin.org Furthermore, PARP7 has been shown to ADP-ribosylate the aryl hydrocarbon receptor (AHR) and estrogen receptor (ER), marking them for degradation. researchgate.net It also modifies the androgen receptor (AR). researchgate.net In ovarian cancer cells, a proteomics approach identified hundreds of potential PARP7 substrates, including proteins involved in cell-cell adhesion and cytoskeletal regulation, such as α-tubulin. nih.gov Future studies should employ advanced techniques like NAD+ analog-sensitive approaches coupled with mass spectrometry to further map the PARP7 ADP-ribosylated proteome in various cancer types under the influence of dual inhibition. nih.gov This will help to uncover novel substrates and pathways affected by this compound.

Regarding HDACs , these enzymes are known to deacetylate a wide range of histone and non-histone proteins, thereby regulating numerous cellular processes. mdpi.com HDACs function within large multi-protein complexes, and their interactions can be dynamic. embopress.org For instance, PARP14, another PARP family member, interacts with HDAC2 and HDAC3 to regulate gene expression. royalsocietypublishing.org Under specific stimuli, PARP14 can ADP-ribosylate these HDACs, leading to their dissociation from gene promoters. royalsocietypublishing.org It is plausible that this compound could modulate similar protein-protein interactions. Investigating how dual inhibition affects the composition and stability of HDAC-containing complexes, such as CoREST, mSin3, and NuRD, will be crucial. embopress.org Furthermore, identifying non-histone substrates of the targeted HDACs, which could include transcription factors and cytoskeletal proteins, will provide a more comprehensive understanding of the inhibitor's effects. frontiersin.org

Advanced Mechanistic Studies on the Interplay Between Epigenetic Regulation and Immunological Pathways by this compound

The dual inhibition of PARP7 and HDACs by this compound creates a unique opportunity to study the complex crosstalk between epigenetic modifications and the immune system in the tumor microenvironment.

Inhibition of PARP7 has been shown to activate the type I interferon (IFN-I) pathway. nih.gov This leads to the phosphorylation of STAT1 and the subsequent expression of interferon-stimulated genes (ISGs) like CXCL10. vulcanchem.com This, in turn, can enhance the maturation of dendritic cells and the activation of natural killer (NK) cells. vulcanchem.com Concurrently, HDAC inhibition can also modulate the expression of inflammatory genes. researchgate.net HDAC inhibitors have been shown to alter the transcription of genes involved in inflammatory pathways, making them promising for modulating immune responses. researchgate.netnih.gov

Future mechanistic studies should focus on several key areas. Firstly, a detailed analysis of the changes in the tumor microenvironment following treatment with this compound is warranted. This includes profiling the infiltration of various immune cell populations, such as CD8+ T-cells, and assessing their activation status. vulcanchem.com Secondly, the impact of the dual inhibitor on antigen presentation machinery needs to be thoroughly investigated. Chromatin immunoprecipitation sequencing (ChIP-seq) has revealed that treatment can increase H3K27 acetylation at the promoters of genes involved in antigen presentation pathways. vulcanchem.com Further studies should explore how this epigenetic reprogramming translates to enhanced presentation of tumor antigens. Finally, it is important to understand how the dual inhibitor avoids potential negative feedback loops. For example, some HDAC inhibitors have been found to suppress the JAK/STAT pathway, which is critical for antitumor immunity. nih.gov this compound appears to avoid this suppression, and the underlying mechanism for this favorable outcome needs to be elucidated. vulcanchem.com

Development of Next-Generation Dual Inhibitors with Enhanced Selectivity and Potency Based on Learnings from this compound

The insights gained from studying this compound will be instrumental in the rational design of the next generation of dual inhibitors. The goal is to develop compounds with improved pharmacological properties, including enhanced selectivity and greater potency.

One key aspect will be to refine the selectivity profile against different HDAC isoforms. This compound exhibits differential inhibition across HDAC isoforms, with higher potency against HDAC1 and HDAC6 compared to HDAC3. vulcanchem.com Future drug development efforts could aim to either broaden or narrow this selectivity depending on the desired therapeutic effect. For instance, targeting specific HDAC isoforms might minimize off-target effects and reduce potential toxicities. mdpi.com The use of alternative zinc-binding groups (ZBGs) in the inhibitor design could lead to molecules with high inhibitory activity and improved selectivity. mdpi.com

Furthermore, the structure-activity relationship (SAR) studies that led to the identification of this compound (also referred to as compound 9l in some studies) provide a solid foundation for further optimization. nih.govresearchgate.net By systematically modifying the different chemical moieties of the lead compound, it may be possible to enhance its binding affinity for both PARP7 and the target HDACs, leading to increased potency. Computational methods, such as molecular docking and dynamic simulations, can aid in predicting the binding modes and affinities of new analogs, thereby streamlining the design process. mdpi.com

Ultimately, the development of these next-generation dual inhibitors will benefit from a continuous feedback loop between chemical synthesis, in vitro and in vivo evaluation, and detailed mechanistic studies. The knowledge gained from each generation of compounds will inform the design of superior molecules with the potential for greater clinical efficacy in cancer treatment. nih.gov

Q & A

Q. What is the biological rationale for dual inhibition of PARP7 and HDACs in cancer therapy?

PARP7 regulates type I interferon (IFN) signaling and suppresses antitumor immunity by modulating stress-response pathways, while HDACs (e.g., HDAC1/6) control chromatin remodeling and immune evasion. Dual inhibition synergistically restores IFN signaling and enhances T-cell-mediated antitumor responses . Methodologically, this synergy is validated using in vitro IFN-stimulated gene (ISG) expression assays and in vivo immunocompetent mouse models with tumor regression metrics .

Q. How are structural modifications of the pyridazinone scaffold optimized for dual PARP7/HDACs inhibition?

Key modifications include:

  • Fragment hybridization : Linking hydroxamic acid (HDAC-binding motif) to pyridazinone (PARP7-binding scaffold) to achieve balanced potency .
  • Substituent tuning : Adjusting R1 groups (e.g., methyl, ethyl) to enhance binding to PARP7’s NAD+-binding pocket and HDAC catalytic domains, validated via co-crystallography (e.g., compound 9l in Figure 2A-D) .
  • Pharmacokinetic optimization : Introducing polar groups to improve solubility and reduce off-target effects .

Q. What experimental models are used to validate PARP7/HDACs-IN-1 efficacy?

  • In vitro : SK-MES-1 and NCI-H1373 cell lines for PARP7-dependent proliferation assays and MARylation inhibition studies .
  • In vivo : Xenograft models (e.g., NCI-H1373) with oral dosing to measure tumor regression and immune memory via flow cytometry of tumor-infiltrating lymphocytes .

Advanced Research Questions

Q. How do researchers resolve contradictory data on PARP7 inhibition efficacy across cancer types?

Discrepancies arise due to variable baseline ISG expression and tumor microenvironment heterogeneity. For example:

  • Sensitive models : Tumors with high baseline IFN signaling (e.g., NCI-H1373) show robust responses to PARP7 inhibitors .
  • Resistant models : Tumors with defective IFN pathways require combination therapies (e.g., HDACs inhibition to re-sensitize cells) . Methodologically, single-cell RNA sequencing and phospho-STAT1/STAT2 profiling are used to stratify responsive populations .

Q. What strategies mitigate off-target effects of this compound compounds?

  • Selectivity profiling : Screening against other PARP family members (e.g., PARP1/2) and HDAC isoforms (e.g., HDAC1 vs. HDAC6) using enzymatic assays (IC50 comparisons) .
  • Cryo-EM/co-crystallography : Resolving compound-enzyme interactions to refine binding specificity (e.g., compound 7 vs. RBN-2397 in PARP7’s catalytic domain; Figure 2B-D) .

Q. What are the challenges in designing pharmacokinetic studies for PARP7/HDACs dual inhibitors?

Key challenges include:

  • Oral bioavailability : Balancing hydrophobicity (for membrane permeability) and solubility (for absorption) via logP optimization .
  • Metabolic stability : Addressing rapid hepatic clearance of hydroxamic acid moieties using prodrug strategies (e.g., esterification) .
  • CNS penetration : Limited by high plasma protein binding; addressed via structural rigidity (e.g., compound XY-01 with reduced flexibility index) .

Q. How is adaptive immune memory post-PARP7/HDACs-IN-1 treatment quantified?

  • Tumor rechallenge experiments : Monitoring tumor growth in cured mice to assess durable immunity .
  • Immune profiling : Multiplexed cytokine assays (e.g., IFN-γ, granzyme B) and TCR sequencing to track clonal expansion of tumor-specific T cells .

Methodological Guidance

Q. What assays are critical for evaluating PARP7 enzymatic inhibition?

  • MARylation assays : Measuring auto-MARylation of PARP7 using radiolabeled NAD+ or anti-MAR antibodies .
  • NanoBRET : Quantifying intracellular target engagement via competitive displacement of fluorescent probes .
  • PARP7 chemiluminescent kits : High-throughput screening of inhibitor potency (e.g., BPS Bioscience’s 96/384-well kits) .

Q. How are HDAC isoform-specific effects differentiated in dual inhibitors?

  • Isoform-selective substrates : Using acetylated peptides specific to HDAC1 (nuclear) vs. HDAC6 (cytoplasmic) in fluorogenic assays .
  • Gene knockdown/knockout : CRISPR-Cas9 validation of HDAC1/6 dependency in ISG upregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.